

Quercetin 3-Caffeylrobinobioside: A Technical Overview of Its Discovery and Characterization

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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the discovery, initial characterization, and potential biological significance of **Quercetin 3-Caffeylrobinobioside**. Due to the limited availability of specific primary literature on this compound, this guide synthesizes information from supplier data, studies on structurally related compounds, and general knowledge of flavonoid chemistry and pharmacology. It outlines plausible methodologies for its isolation and characterization and discusses its potential therapeutic relevance based on the known activities of quercetin and its derivatives.

Introduction

Quercetin 3-CaffeyIrobinobioside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Its structure consists of a quercetin aglycone linked to a caffeyIrobinobioside sugar moiety. While commercially available as a research chemical, detailed scientific literature on its initial discovery and characterization is scarce. This guide aims to bridge this gap by providing a foundational understanding of this compound for research and development purposes.

Source: The primary known natural source of **Quercetin 3-CaffeyIrobinobioside** is the plant Callicarpa bodinieri Levl[1][2][3][4]. The Callicarpa genus is recognized for producing a variety of bioactive compounds, including flavonoids and terpenoids[5][6][7][8][9][10][11].



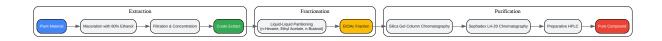
Physicochemical Properties

Based on supplier information and the known properties of related flavonoids, the following physicochemical data can be summarized.

Property	Value	Source
CAS Number	957110-26-8	[1][2][3][4][12][13][14][15]
Molecular Formula	C36H36O19	[15]
Molecular Weight	772.66 g/mol	[15]
Purity (Typical)	≥98% (HPLC)	[15]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[1][3]

Proposed Isolation and Purification Workflow

The following is a generalized experimental workflow for the isolation and purification of **Quercetin 3-Caffeylrobinobioside** from Callicarpa bodinieri leaves, based on standard methodologies for flavonoid glycosides.



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Caption: Generalized workflow for the isolation and purification of **Quercetin 3-Caffeylrobinobioside**.

Detailed Experimental Protocols

3.1.1. Extraction:



- Air-dried and powdered leaves of Callicarpa bodinieri are extracted with 80% aqueous ethanol at room temperature for 72 hours, with the solvent being replaced every 24 hours.
- The collected extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

3.1.2. Fractionation:

- The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
- The resulting fractions are concentrated in vacuo. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

3.1.3. Purification:

- The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol or a similar solvent system.
- Fractions containing the target compound (monitored by TLC) are pooled and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
- Final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Structural Characterization

The structure of the purified compound would be elucidated using a combination of spectroscopic techniques.



Technique	Expected Observations
UV Spectroscopy	Absorption maxima characteristic of a quercetin nucleus (typically around 256 nm and 370 nm).
Mass Spectrometry (MS)	Determination of the molecular weight and fragmentation pattern to identify the aglycone and sugar moieties. ESI-MS/MS would show losses corresponding to the caffeoyl and robinobioside units.
Nuclear Magnetic Resonance (NMR)	1H NMR: Signals for the quercetin aromatic protons, anomeric protons of the sugars, and protons of the caffeoyl group. 13C NMR: Resonances for all carbons in the molecule, confirming the quercetin backbone, the two sugar units, and the caffeoyl moiety. 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity within the quercetin, sugar, and caffeoyl units, and to determine the linkage points between these moieties.

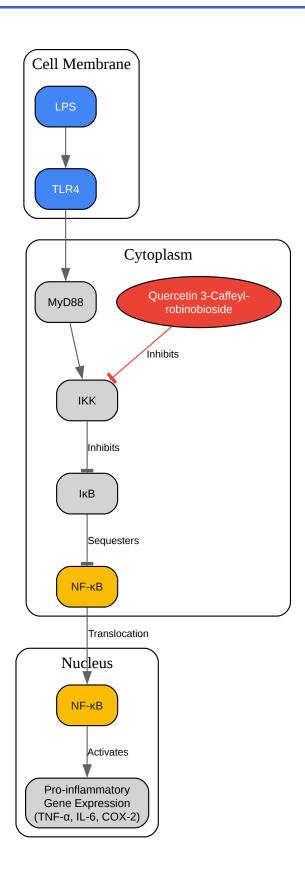
Potential Biological Activities and Signaling Pathways

While specific biological activity data for **Quercetin 3-Caffeylrobinobioside** is not readily available, the well-documented activities of quercetin and its other glycosides suggest several potential areas of therapeutic interest. Quercetin is known for its antioxidant, anti-inflammatory, and anticancer properties.

Postulated Signaling Pathway Involvement

The following diagram illustrates a potential mechanism of action, focusing on the antiinflammatory effects mediated by the inhibition of the NF-kB signaling pathway, a common target of flavonoids.





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Caption: Postulated inhibition of the NF-κB signaling pathway by **Quercetin 3-Caffeylrobinobioside**.

Conclusion and Future Directions

Quercetin 3-Caffeylrobinobioside represents an intriguing, yet understudied, natural product. While its basic chemical identity is established, a significant opportunity exists for the scientific community to perform its comprehensive biological characterization. Future research should focus on:

- Definitive Isolation and Spectroscopic Analysis: Publishing a detailed account of its isolation from Callicarpa bodinieri along with complete NMR and MS data.
- Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
- In Vitro and In Vivo Biological Screening: Evaluating its antioxidant, anti-inflammatory, anticancer, and other potential therapeutic activities in relevant biological models.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

This technical guide provides a starting point for researchers interested in exploring the potential of **Quercetin 3-Caffeylrobinobioside**. The proposed methodologies and inferred biological activities, based on the broader knowledge of flavonoids, offer a roadmap for its systematic investigation.

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Foundational & Exploratory





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